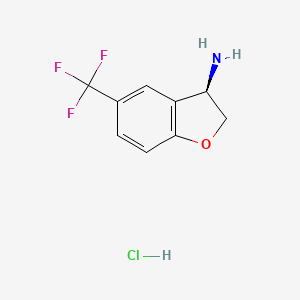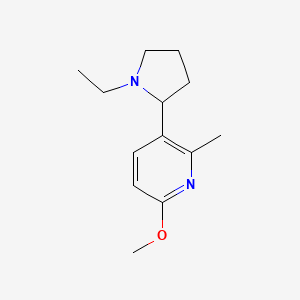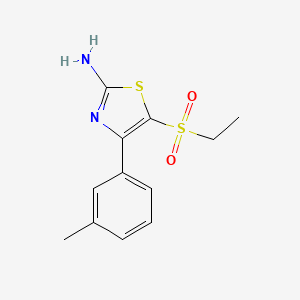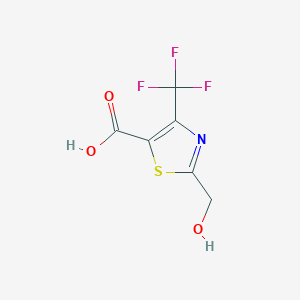
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol is a heterocyclic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound features a pyridine ring substituted with a pyrrolidine ring and a hydroxyl group, making it a valuable building block in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol typically involves the construction of the pyridine and pyrrolidine rings followed by their functionalization. One common method involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under reduced pressure and purified by recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is typically used for hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-one.
Reduction: Formation of 4-Methyl-5-(1-propylpyrrolidin-2-yl)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Methyl-5-(1-propylpyrrolidin-2-yl)piperidine: Similar structure but with a reduced pyridine ring.
Uniqueness
4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol is unique due to its combination of a pyridine ring with a pyrrolidine ring and a hydroxyl group. This unique structure imparts specific chemical and biological properties that are not found in its analogs .
Propiedades
Número CAS |
1352496-37-7 |
|---|---|
Fórmula molecular |
C13H20N2O |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
4-methyl-5-(1-propylpyrrolidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C13H20N2O/c1-3-6-15-7-4-5-12(15)11-9-14-13(16)8-10(11)2/h8-9,12H,3-7H2,1-2H3,(H,14,16) |
Clave InChI |
ZFEMYJOQQHGSKV-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCC1C2=CNC(=O)C=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


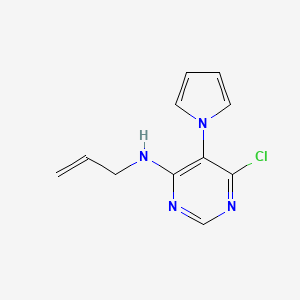
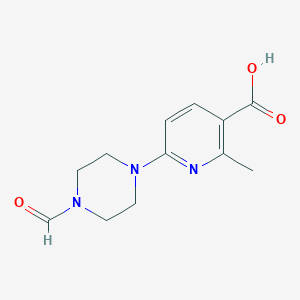
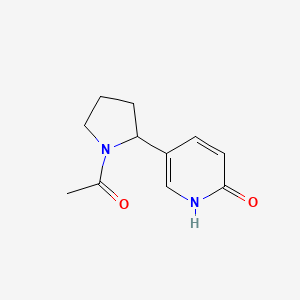
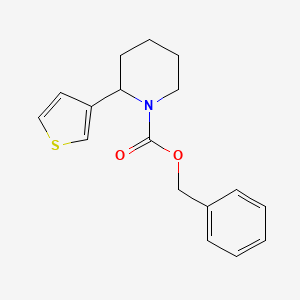

![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)

![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)
